An In-depth Technical Guide to the Structural Elucidation of the Aliskiren Hemifumarate SSSR Isomer Impurity
An In-depth Technical Guide to the Structural Elucidation of the Aliskiren Hemifumarate SSSR Isomer Impurity
Foreword: The Imperative of Stereochemical Purity in Modern Pharmaceuticals
In the landscape of modern drug development, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise but a critical determinant of safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers) or as stereoisomers with multiple chiral centers (diastereomers), can exhibit profoundly different pharmacological and toxicological profiles. The case of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension, exemplifies this complexity.[1][2] The desired therapeutic agent possesses the (S,S,S,S) configuration. However, the intricacies of its synthesis can give rise to various stereoisomeric impurities, including the (S,S,S,R) diastereomer.
This technical guide provides a comprehensive, field-proven framework for the structural elucidation of the Aliskiren Hemifumarate (SSSR) isomer impurity. We will delve into the logical progression of isolation and characterization, underpinned by a robust understanding of the regulatory landscape and the scientific rationale behind each analytical choice. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the stereochemical purity and, ultimately, the safety of pharmaceutical products.
The Regulatory Context: Why Stereoisomeric Impurity Profiling is Non-Negotiable
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate the stringent control of impurities in new drug substances.[3] Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[3] For stereoisomeric impurities, the concern is amplified due to the potential for distinct pharmacological or toxicological effects. The FDA's 1992 "Policy Statement for the Development of New Stereoisomeric Drugs" underscores the necessity of knowing the quantitative isomeric composition of any drug substance used in clinical trials and sets the expectation for stereochemically specific identity tests and assays.[4][5] Therefore, the unambiguous identification and quantification of the SSSR isomer of Aliskiren is a fundamental regulatory requirement.
The Challenge: Differentiating Diastereomers
Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical properties. This distinction is the cornerstone of their separation and characterization. The structural difference between the Aliskiren SSSS and SSSR isomers lies in the inversion of a single stereocenter. While this may seem a minor alteration, it can significantly impact the molecule's overall conformation and its interaction with analytical systems and biological targets. Our task is to leverage these subtle differences to achieve definitive structural elucidation.
A Strategic Workflow for Structural Elucidation
The journey from a complex mixture to an unequivocally identified impurity follows a logical and systematic path. The workflow presented here is designed to be a self-validating system, where each step provides a piece of the puzzle that is confirmed and elaborated upon by the subsequent analysis.
Caption: Figure 1: Strategic Workflow for SSSR Isomer Elucidation
Isolation of the SSSR Isomer: Preparative Chiral HPLC
The first critical step is the physical separation of the SSSR isomer from the bulk Aliskiren (SSSS isomer) and other impurities. Due to their differing physical properties, diastereomers can be separated using chiral chromatography.[6][7] Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this task.[4][8]
The Causality of Chiral Separation
Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The differing stereochemistry of the Aliskiren SSSS and SSSR isomers leads to variations in the stability and energetics of these complexes, resulting in different retention times and, thus, separation. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[6][9]
Experimental Protocol: Preparative Chiral HPLC
Objective: To isolate the Aliskiren SSSR isomer with high purity.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) | Proven efficacy in separating a wide range of chiral compounds.[6][10] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine) | The non-polar/polar solvent system allows for effective interaction with the polysaccharide CSP. The basic additive improves peak shape for amine-containing compounds like Aliskiren. |
| Detection | UV at 230 nm | Aliskiren has a chromophore that absorbs in the UV region, allowing for sensitive detection. |
| Flow Rate | Optimized for resolution and column dimensions | A balance between separation efficiency and run time. |
| Loading | Determined by preliminary analytical scale runs | To maximize yield without compromising resolution. |
Procedure:
-
Dissolve the crude Aliskiren Hemifumarate sample in a suitable solvent.
-
Perform preliminary analytical scale injections to determine the retention times of the SSSS and SSSR isomers and to optimize the mobile phase composition for maximum resolution.
-
Scale up to a preparative column, adjusting the flow rate and sample load accordingly.
-
Collect the fraction corresponding to the SSSR isomer peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.
-
Confirm the purity of the isolated fraction using analytical chiral HPLC.
Structural Characterization: A Multi-faceted Spectroscopic Approach
With the SSSR isomer isolated, the next phase is its unambiguous structural characterization. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the isolated impurity.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The SSSR isomer is expected to have the same molecular weight and, therefore, the same elemental formula as the SSSS isomer.
| Technique | Expected Result | Interpretation |
| Electrospray Ionization Time-of-Flight (ESI-TOF) | [M+H]⁺ ion with a mass-to-charge ratio (m/z) corresponding to C₃₀H₅₄N₃O₆⁺ | Confirms that the isolated impurity has the same elemental composition as Aliskiren and is not a degradation product or a different compound altogether. |
While the fragmentation patterns of diastereomers in tandem mass spectrometry (MS/MS) can sometimes differ, these differences are often subtle and may not be sufficient for unambiguous identification on their own.[3] Therefore, HRMS primarily serves as a confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution.[2] For differentiating diastereomers, specific NMR experiments can reveal through-space proximities of atoms, providing direct evidence of the relative stereochemistry.
5.2.1. 1D NMR (¹H and ¹³C): A First Look
-
¹H NMR: The proton NMR spectra of the SSSS and SSSR isomers are expected to be very similar. However, subtle differences in the chemical shifts and coupling constants of protons near the inverted stereocenter are anticipated due to the change in the local electronic environment.
-
¹³C NMR: Similarly, the carbon-13 NMR spectra will show distinct chemical shifts for the carbons at and near the modified stereocenter.
While these 1D spectra provide initial evidence of a difference, they are generally insufficient for a definitive assignment of the relative stereochemistry.
5.2.2. 2D NMR (COSY, HSQC, HMBC): Mapping the Connectivity
These experiments are crucial for assigning all the proton and carbon signals in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.
A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is a prerequisite for the definitive stereochemical analysis that follows.
Caption: Figure 2: NMR-Based Structural Elucidation Workflow
5.2.3. 2D NMR (NOESY/ROESY): Unveiling the 3D Structure
The key to differentiating the SSSS and SSSR diastereomers lies in determining the relative stereochemistry of the chiral centers. This is achieved using through-space correlation experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[5][11][12] These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[13]
-
NOESY: Ideal for small molecules where the Nuclear Overhauser Effect (NOE) is positive.[5]
-
ROESY: Often preferred for medium-sized molecules like Aliskiren, as it avoids the complication of zero or negative NOEs that can occur in this molecular weight range.[5][14]
The Causality of NOE/ROE: The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By observing which protons show correlations, we can build a 3D model of the molecule's conformation in solution and deduce the relative orientation of substituents at the chiral centers.
Experimental Protocol: 2D NOESY/ROESY
Objective: To determine the relative stereochemistry of the SSSR isomer.
| Parameter | Condition | Rationale |
| Pulse Program | Standard NOESY or ROESY with solvent suppression | To obtain clean spectra free from solvent interference. |
| Mixing Time | Optimized (e.g., 300-800 ms) | A critical parameter that needs to be optimized to allow for the buildup of NOE/ROE signals without significant spin diffusion.[5] |
| Solvent | Deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆) | To avoid large solvent signals that can obscure analyte signals. |
Procedure and Expected Differences:
-
Acquire a 2D NOESY or ROESY spectrum of the isolated SSSR isomer.
-
Acquire a corresponding spectrum of a reference standard of the Aliskiren SSSS isomer under identical conditions.
-
Carefully analyze the cross-peaks, focusing on the protons attached to and adjacent to the chiral centers.
-
Key Differentiation: The inversion of one stereocenter in the SSSR isomer will lead to a different spatial arrangement of the substituents at that center relative to the rest of the molecule. This will result in a distinct pattern of NOE/ROE correlations compared to the SSSS isomer. For example, a proton that is spatially close to a particular methyl group in the SSSS isomer may be distant in the SSSR isomer, leading to the absence of a cross-peak in the latter's spectrum. Conversely, new correlations may appear in the SSSR spectrum that are absent in the SSSS spectrum.
-
By meticulously comparing the two sets of spectra, the relative stereochemistry of the SSSR isomer can be definitively established.
Conclusion: A Triad of Trustworthiness
The structural elucidation of the Aliskiren Hemifumarate SSSR isomer impurity is a testament to the power of a systematic and scientifically rigorous approach. By adhering to the principles of Expertise , Trustworthiness , and Authoritative Grounding , we can confidently navigate the complexities of stereochemical analysis.
-
Expertise & Experience: The choice of preparative chiral HPLC for isolation and the strategic application of a suite of NMR techniques, culminating in NOESY/ROESY analysis, is a direct reflection of field-proven methodologies for tackling such challenges.
-
Trustworthiness: The described workflow is a self-validating system. HRMS confirms the elemental composition, 1D and 2D NMR establish the molecular framework, and NOESY/ROESY provides the definitive evidence of the 3D structure. Each step builds upon and corroborates the last.
-
Authoritative Grounding: This guide is firmly rooted in the principles laid out by regulatory bodies like the FDA and through ICH guidelines. The analytical techniques employed are standard, well-documented, and accepted within the scientific and regulatory communities.
By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of Aliskiren and, by extension, contribute to the development of safer and more effective medicines.
References
-
Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. Available at: [Link]
- Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In: Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry; 2011:112-137.
-
NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. Published August 8, 2018. Available at: [Link]
- The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. 2012;10(33):6650-6659.
- A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry. 2015;2015(11):2531-2537.
- Formal Total Synthesis of the Potent Renin Inhibitor Aliskiren: Application of a SmI2-Promoted Acyl-like Radical Coupling. The Journal of Organic Chemistry. 2006;71(14):5358-5365.
- Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters. 2010;12(8):1848-1851.
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Published July 12, 2021. Available at: [Link]
-
Aliskiren. New Drug Approvals. Published January 18, 2016. Available at: [Link]
-
The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Request PDF on ResearchGate. Available at: [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Published February 12, 2026. Available at: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. 2017;22(10):1653.
-
MRRC Structure Elucidation Notes. University of Michigan. Available at: [Link]
-
Aliskiren hemifumarate tablet, film coated. DailyMed - NIH. Available at: [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Unravelling stereochemistry via mass spectrometry. Chemistry World. Published September 5, 2013. Available at: [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2015;20(6):10433-10492.
-
Comparative study of interactions of aliskiren and AT [sub] 1 receptor antagonists with lipid bilayers. DiRROS. Available at: [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]
-
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available at: [Link]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe/World. 2007;19(5).
Sources
- 1. ymcamerica.com [ymcamerica.com]
- 2. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. books.rsc.org [books.rsc.org]
- 12. acdlabs.com [acdlabs.com]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
